
3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide, also known as VT-1161, is a novel antifungal agent that has shown promising results in preclinical studies. It belongs to the class of sulfonyl amide compounds and has a unique mechanism of action that makes it effective against a wide range of fungal infections.
Mécanisme D'action
3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide works by inhibiting the fungal enzyme CYP51, which is involved in the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to the accumulation of toxic sterol intermediates, which disrupt the integrity of the fungal cell membrane and ultimately lead to fungal cell death.
Biochemical and physiological effects:
3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide has been found to have minimal toxicity in preclinical studies and does not affect the normal functioning of human cells. It has also been found to have a long half-life, which makes it effective against fungal infections that require prolonged treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide is its broad-spectrum activity against a wide range of fungal infections. It also has a unique mechanism of action that makes it effective against fungal strains that are resistant to other antifungal agents. However, one of the limitations of 3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide is its limited availability, as it is still in the preclinical stage of development.
Orientations Futures
There are several potential future directions for the development of 3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide. One area of research is the optimization of the synthesis process to increase the yield and purity of the compound. Another area of research is the evaluation of its efficacy in clinical trials, which will determine its effectiveness in treating fungal infections in humans. Additionally, there is potential for the development of new formulations of 3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide, such as topical creams or inhalers, that can be used to treat localized fungal infections.
Méthodes De Synthèse
The synthesis of 3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide involves a series of chemical reactions that start with the condensation of 2-aminothiazole with ethyl acrylate to form an intermediate compound. This intermediate is then treated with sodium hydride and sulfonyl chloride to form 3-ethenylsulfonyl-N-(2-thiazolyl)acrylamide. The final step involves the reaction of this compound with 1,3-thiazole-2-carboxylic acid to form 3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide.
Applications De Recherche Scientifique
3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide has been extensively studied for its antifungal properties and has shown promising results in preclinical studies. It has been found to be effective against a wide range of fungal infections, including Candida albicans, Aspergillus fumigatus, and dermatophytes.
Propriétés
IUPAC Name |
3-ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S2/c1-2-15(12,13)6-3-7(11)10-8-9-4-5-14-8/h2,4-5H,1,3,6H2,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPNQHFOILXXQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCC(=O)NC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

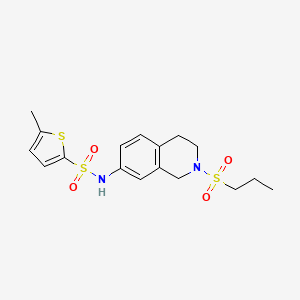
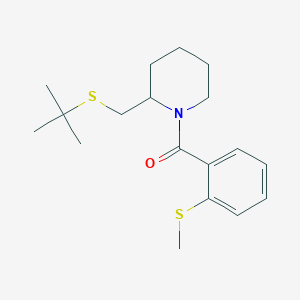
![Methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2800187.png)
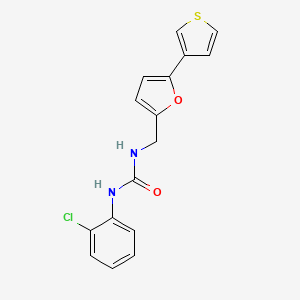
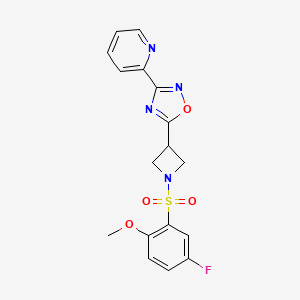
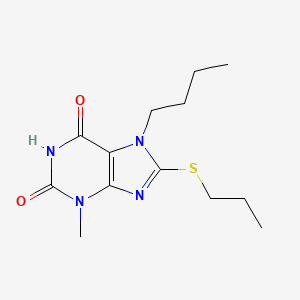

![5-(2-chlorophenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2800193.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2800194.png)
![[(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/no-structure.png)
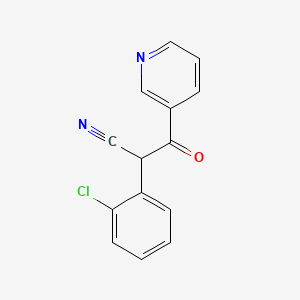

![(E)-3-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2800203.png)
![5-[(Z)-2-furylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4-one](/img/structure/B2800204.png)